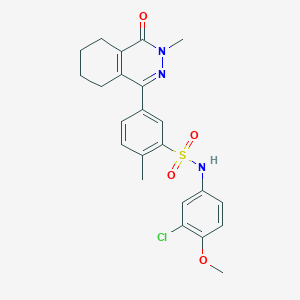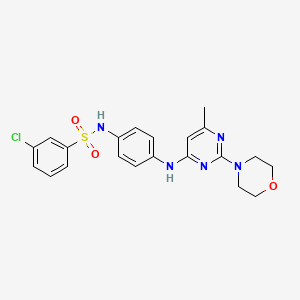![molecular formula C20H17FO5 B11302061 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11302061.png)
3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3-fluorobenzyl group and a propanoic acid moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via an etherification reaction, where the chromen-2-one intermediate is reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromen-2-one core, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the chromen-2-one core, resulting in the formation of alcohol derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted benzyl derivatives.
科学的研究の応用
3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of more complex organic molecules and as a building block in polymer chemistry.
作用機序
The mechanism of action of 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: can be compared with other similar compounds, such as:
3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: This compound has a similar structure but with a fluorine atom at a different position on the benzyl group.
3-{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: This compound has a chlorine atom instead of a fluorine atom on the benzyl group.
3-{7-[(3-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid: This compound has a methyl group instead of a fluorine atom on the benzyl group.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C20H17FO5 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
3-[7-[(3-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C20H17FO5/c1-12-16-6-5-15(25-11-13-3-2-4-14(21)9-13)10-18(16)26-20(24)17(12)7-8-19(22)23/h2-6,9-10H,7-8,11H2,1H3,(H,22,23) |
InChIキー |
KBOOKDQRFNJQTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B11301981.png)

![N-(3-Methylbutyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11302017.png)
![N-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11302021.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11302026.png)
![5-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11302034.png)
![4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11302037.png)
![4-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11302055.png)

![6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11302063.png)
![4-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11302064.png)
![N-(4-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11302065.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide](/img/structure/B11302070.png)
![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid](/img/structure/B11302075.png)
